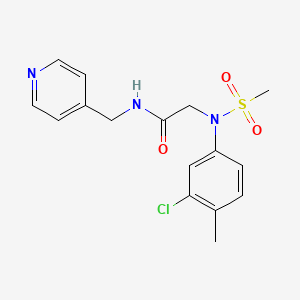

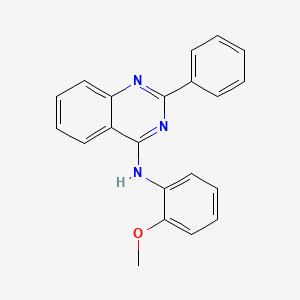

![molecular formula C19H24N2O3 B5520616 1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4-methylquinolin-2(1H)-one](/img/structure/B5520616.png)

1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4-methylquinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline and piperidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of specific substituents into the quinoline or piperidine nucleus can lead to compounds with varied biological activities, including antimicrobial, antifungal, and anti-inflammatory effects. Research often focuses on the synthesis and modification of these cores to explore their potential therapeutic benefits.

Synthesis Analysis

The synthesis of quinoline and piperidine derivatives generally involves multi-step chemical reactions, starting from simple precursors to achieve the complex final structure. One common approach is the functionalization of existing quinoline or piperidine rings through reactions such as acylation, alkylation, or the introduction of hydroxy groups. These reactions are carefully designed to introduce specific functional groups at desired positions on the core structure, aiming to modulate the chemical and biological properties of the compounds (Cueva et al., 2009).

Molecular Structure Analysis

The molecular structure of quinoline and piperidine derivatives is critical in determining their chemical reactivity and biological activity. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used to elucidate the configuration and conformation of these molecules. The presence of stereocenters, especially in compounds with piperidine rings, can significantly influence their interaction with biological targets (Goher et al., 2003).

Chemical Reactions and Properties

Quinoline and piperidine derivatives undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition. These reactions are influenced by the electronic nature of the quinoline or piperidine ring and the substituents attached to it. The functional groups present in these compounds, such as hydroxy or keto groups, play a crucial role in their reactivity, allowing for further chemical modifications (Yelenich et al., 2016).

Scientific Research Applications

Synthesis and Structural Analysis

Quinolone derivatives, such as 4-hydroxyquinolones and their structural analogs, have been extensively studied for their synthesis and structural properties. For instance, the synthesis of pyranoquinoline derivatives from 4-hydroxy-1-methyl-2(1H)-quinolinone showcases a method of forming complex molecules with potential biological activity through a three-component reaction, highlighting the versatility of quinolone cores in synthetic chemistry (Asghari, Ramezani, & Mohseni, 2014). Similarly, the creation of Schiff base ligands and their metal complexes from quinoline derivatives demonstrates the structural diversity achievable through various synthetic routes, leading to molecules with distinct geometrical structures and potential for further applications (El-Sonbati et al., 2016).

Antibacterial Activity

The antibacterial properties of quinolone derivatives are a significant area of interest. Research on the antibacterial activity of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate against both Gram-positive and Gram-negative bacteria showcases the potential of quinoline derivatives in developing new antimicrobial agents (Asghari, Ramezani, & Mohseni, 2014).

Potential Pharmacological Applications

Quinolone derivatives have also been explored for their potential pharmacological applications, including their role in modulating opioid receptors and their potential as antitumor agents. For example, research on the synthesis and in vitro opioid receptor functional antagonism of methyl-substituted analogues of a specific kappa-opioid receptor antagonist reveals the nuanced pharmacological interactions possible with quinoline derivatives, indicating their potential in drug development for treating conditions related to opioid receptors (Cueva et al., 2009). Furthermore, studies on the synthesis and pharmaceutical profiles of pentacyclic acridinium salts designed to destabilize telomeric integrity demonstrate the potential of quinoline-related structures in anticancer therapy (Cookson, Heald, & Stevens, 2005).

properties

IUPAC Name |

1-[2-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl]-4-methylquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-13-10-17(22)21(16-7-5-4-6-15(13)16)12-18(23)20-9-8-19(3,24)14(2)11-20/h4-7,10,14,24H,8-9,11-12H2,1-3H3/t14-,19+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFVPSBEDQFIRC-KUHUBIRLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)O)C(=O)CN2C3=CC=CC=C3C(=CC2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@]1(C)O)C(=O)CN2C3=CC=CC=C3C(=CC2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

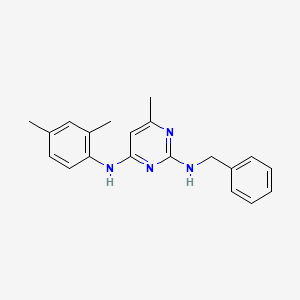

![3-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5520541.png)

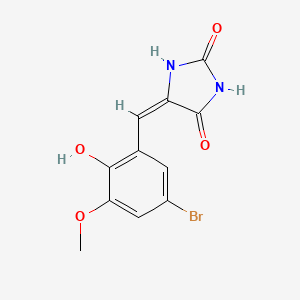

![7-[(2-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5520559.png)

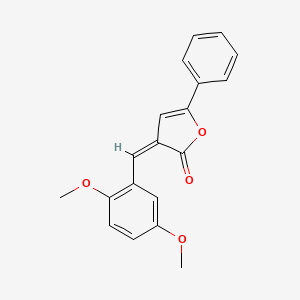

![{4-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5520565.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5520568.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5520573.png)

![3-(4-methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5520579.png)

![(4R)-N-ethyl-1-[4-(hydroxymethyl)benzoyl]-4-[(3E)-pent-3-enoylamino]-L-prolinamide](/img/structure/B5520624.png)

![5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5520633.png)

![3-(2-phenylpropyl)-8-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5520645.png)